molecular formula C16H14ClNO5S B5084026 [2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid

[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid

Cat. No. B5084026
M. Wt: 367.8 g/mol
InChI Key: ULVCBZACPCXZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as compound 1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of compound 1 involves the inhibition of specific enzymes and receptors in the body. In cancer cells, compound 1 inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation, compound 1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroscience, compound 1 modulates the activity of GABA and glutamate receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are dependent on the specific application and concentration used. In cancer cells, compound 1 induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. In inflammation, compound 1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuroscience, compound 1 modulates the activity of neurotransmitters, leading to changes in synaptic activity and neuronal function.

Advantages and Limitations for Lab Experiments

The advantages of using compound 1 in lab experiments include its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various scientific research fields. The limitations of using compound 1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the study of compound 1 include further investigation of its potential applications in cancer research, inflammation research, and neuroscience research. Additionally, studies are needed to determine the safety and efficacy of compound 1 in animal models and humans. Further optimization of the synthesis method and modifications to the chemical structure may also lead to the development of more potent and selective compounds for use in scientific research.

Synthesis Methods

Compound 1 is synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2,3-dihydro-1H-indole-1-carboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. The final product is obtained after purification and isolation using column chromatography. The synthesis of compound 1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, compound 1 has been shown to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c17-13-9-12(5-6-15(13)23-10-16(19)20)24(21,22)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCBZACPCXZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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